3,4-Bis(methylsulfanyl)thiophene
Overview
Description
3,4-Bis(methylsulfanyl)thiophene is an organic compound with the molecular formula C6H8S3. It is a derivative of thiophene, a five-membered aromatic heterocycle containing one sulfur atom. The presence of two methylsulfanyl groups at the 3 and 4 positions of the thiophene ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)thiophene typically involves the cyclization of functionalized alkynes. One common method is the PdI2/KI-catalyzed carbonylative carbocyclization of dipropargyl sulfide, which yields a mixture of products including 3,4-bis(methoxycarbonylmethyl)thiophene . This reaction is carried out under mild conditions, often in the presence of a base such as triethylamine in dichloromethane.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfanyl)thiophene undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the methylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2 and 5 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under mild conditions.
Major Products
Oxidation: Oxidation of the methylsulfanyl groups yields sulfoxides or sulfones.
Substitution: Halogenated derivatives of this compound are common products.
Scientific Research Applications
3,4-Bis(methylsulfanyl)thiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfanyl)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, lacking the methylsulfanyl groups.
2,5-Dimethylthiophene: A derivative with methyl groups at the 2 and 5 positions.
3,4-Dimethylthiophene: Similar to 3,4-Bis(methylsulfanyl)thiophene but with methyl groups instead of methylsulfanyl groups.
Uniqueness
This compound is unique due to the presence of the methylsulfanyl groups, which impart distinct electronic and steric properties.
Properties
IUPAC Name |
3,4-bis(methylsulfanyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8S3/c1-7-5-3-9-4-6(5)8-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTMUKRQVFWKTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CSC=C1SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150459-37-3 | |
Record name | 3,4-DI(METHYLTHIO)THIOPHENE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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